molecular formula C11H25ClN2 B11964568 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine CAS No. 94465-65-3

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Cat. No.: B11964568
CAS No.: 94465-65-3
M. Wt: 220.78 g/mol
InChI Key: FSHOYFLJXMSRNC-UHFFFAOYSA-N
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Description

Chemical Structure: TEPDA (CAS 60558-96-5) is a tertiary diamine with the molecular formula C₁₁H₂₄ClN₂. It features a central 1,3-propanediamine backbone substituted with ethyl groups on all nitrogen atoms and a chlorine atom at the 2-position (Fig. 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94465-65-3

Molecular Formula

C11H25ClN2

Molecular Weight

220.78 g/mol

IUPAC Name

2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine

InChI

InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

FSHOYFLJXMSRNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(CC)CC)Cl

Origin of Product

United States

Preparation Methods

Alkylation of 1,3-Diaminopropane with Ethyl Chloride

The primary synthesis route involves the reaction of 1,3-diaminopropane with ethyl chloride in the presence of a base, typically sodium hydroxide. This method proceeds via nucleophilic substitution, where ethyl chloride acts as an alkylating agent to replace hydrogen atoms on the amine groups of 1,3-diaminopropane.

Reaction Scheme

1,3-Diaminopropane+4CH3CH2ClNaOH2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine+4HCl\text{1,3-Diaminopropane} + 4 \, \text{CH}3\text{CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{this compound} + 4 \, \text{HCl}

Key Parameters

  • Molar Ratio : Excess ethyl chloride ensures complete alkylation of both amine groups.

  • Temperature : Controlled between 30–60°C to minimize side reactions.

  • Base : Sodium hydroxide neutralizes HCl byproducts, driving the reaction forward.

Industrial implementations employ continuous-flow reactors to enhance yield (≥85%) and purity (≥95%). Post-reaction purification involves fractional distillation under reduced pressure to isolate the product.

Chlorination of N,N,N',N'-Tetraethyl-1,3-Propanediamine

An alternative approach involves introducing chlorine at the 2-position of pre-synthesized N,N,N',N'-tetraethyl-1,3-propanediamine . Chlorinating agents such as sulfuryl chloride (SO2_2Cl2_2) or chlorine gas (Cl2_2) facilitate this step under inert conditions.

Reaction Conditions

  • Solvent : Dichloromethane or carbon tetrachloride.

  • Temperature : 0–25°C to prevent over-chlorination.

  • Stoichiometry : 1 equivalent of chlorinating agent per equivalent of substrate.

This method offers modularity but requires stringent control to avoid polysubstitution.

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis utilizes continuous stirred-tank reactors (CSTRs) or fixed-bed reactors to maintain consistent reaction conditions. For example, fixed-bed systems enable efficient heat dissipation and reduce back-mixing, critical for exothermic alkylation reactions.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous fixed-bed reactor
Temperature ControlOil bathJacketed reactor with coolant
Yield70–80%85–95%
PurificationRotary evaporationFractional distillation towers

Catalytic Enhancements

Recent patents highlight the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to accelerate alkylation kinetics. PTCs facilitate ion exchange between aqueous and organic phases, improving ethyl chloride’s accessibility to the diamine.

Purification and Characterization

Distillation and Crystallization

Crude product is purified via vacuum distillation (boiling point: 120–125°C at 10 mmHg) to remove unreacted ethyl chloride and byproducts. Subsequent recrystallization from ethanol yields ≥99% pure compound.

Analytical Validation

  • NMR Spectroscopy : 1^1H NMR confirms ethyl group integration (δ 1.2–1.4 ppm, triplet; δ 2.6–3.0 ppm, quartet) and chlorine presence.

  • Mass Spectrometry : Molecular ion peak at m/z 220.78 aligns with the molecular formula C11_{11}H25_{25}ClN2_2.

Challenges and Mitigation Strategies

Byproduct Formation

Excessive ethyl chloride or elevated temperatures promote quaternary ammonium salt formation, reducing yield. Mitigation includes:

  • Stoichiometric Control : Limiting ethyl chloride to 4.2 equivalents.

  • Low-Temperature Alkylation : Maintaining temperatures below 60°C.

Chlorine Positioning

Ensuring regioselective chlorination at the 2-position remains challenging. Directed lithiation strategies, where lithium bases deprotonate the central carbon prior to chlorination, are under investigation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of hydroxyl derivatives or other substituted amines.

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various nitrogen-containing compounds, which are critical in the development of pharmaceuticals and agrochemicals. For instance, it can be used as a precursor for synthesizing thienopyridine derivatives, which exhibit diverse pharmacological activities such as antimicrobial and anticancer properties .

Case Study: Synthesis of Thienopyridines

A study demonstrated that 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine can be used to prepare novel thieno[2,3-b]pyridine derivatives. These derivatives have shown significant biological activities, including anticancer effects against various cell lines . The synthesis involved treating the compound with specific arylamines under basic conditions to yield the desired products.

Pharmaceutical Applications

The compound's structure allows it to function effectively as a building block in drug development. Its derivatives have been explored for their potential therapeutic applications, particularly in treating conditions such as cancer and infections.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest their viability as antimicrobial agents .

Materials Science

In materials science, this compound has been employed in the development of advanced materials due to its ability to form cross-linked structures. Such properties are beneficial in creating hydrogels and polymer networks with enhanced mechanical and physical characteristics.

Case Study: Hydrogel Development

A study explored the use of this compound in cross-linking hydrophilic antimicrobial polycations to produce superabsorbers with prolonged antimicrobial effects. The resulting hydrogels exhibited rapid swelling properties and sustained antimicrobial activity, making them suitable for applications in personal care and hygiene products .

Environmental Applications

The compound has also been investigated for its role in environmental chemistry. Its ability to interact with various pollutants positions it as a candidate for use in remediation technologies.

Case Study: Sorption Efficiency

Research focusing on the sorption performances of chromium (VI) using organic anion exchangers embedded within silica pores highlighted the role of this compound in enhancing the material's efficiency for pollutant removal from water sources .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the chlorine atom and ethyl groups enhances its binding affinity and specificity towards certain molecular pathways, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

N,N,N',N'-Tetramethyl-1,3-propanediamine

N,N,N′-Trimethyl-1,3-propanediamine

N,N,2,2-Tetramethyl-1,3-propanediamine

HIPDM (N,N,N'-Trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)

Comparative Analysis

Table 1: Structural and Functional Properties
Compound Name Molecular Formula Key Substituents Primary Applications Notable Properties
TEPDA C₁₁H₂₄ClN₂ Chloro, tetraethyl Oil recovery, lipid extraction, AEMs CO₂-switchability, 98.2% extraction , recyclable
N,N,N',N'-Tetramethyl-1,3-propanediamine C₇H₁₈N₂ Tetramethyl Organic synthesis, catalyst preparation Lower flammability (flash point 31°C), pH 12.5
HIPDM C₁₄H₂₂IN₂O Iodo, hydroxy, trimethyl Brain perfusion imaging High brain uptake, pH-dependent partitioning
N,N,N′-Trimethyl-1,3-propanediamine C₆H₁₇N₂ Trimethyl Quaternary ammonium salt synthesis Reactivity with alkanoyl chlorides
Table 2: Performance Metrics
Property TEPDA Tetramethyl Analog HIPDM
Extraction Efficiency 98.2% (microalgae) N/A N/A
Recyclability ≥4 cycles Not studied Single-use (medical)
Thermal Stability Stable ≤180°C Stable ≤180°C Degrades above 50°C
Solubility Hydrophobic/CO₂-switchable Water-miscible Lipid-soluble

Mechanistic Differences

  • TEPDA vs. Tetramethyl Analog: The ethyl groups in TEPDA enhance hydrophobicity, making it ideal for oil recovery, whereas the tetramethyl analog’s water miscibility limits its utility in non-polar systems .
  • TEPDA vs. HIPDM : The chloro and ethyl groups in TEPDA favor solvent applications, while HIPDM’s iodine and hydroxy groups enable blood-brain barrier penetration for imaging .
  • Lipid Extraction: TEPDA disrupts microalgal cell walls via solvent softening, while chloroform-methanol relies on polarity-driven lipid dissolution .

Research Findings and Industrial Relevance

  • Oil Recovery : TEPDA reduces solvent loss to solid waste by 60% compared to traditional solvents, with a 4.5× improvement in recyclability .
  • Microalgae Processing : Combined with ultrasonication, TEPDA increases polyunsaturated fatty acid (PUFA) yields by 12% .
  • Safety Profile : TEPDA’s acute oral toxicity (LD₅₀ 620 mg/kg in rats) is higher than its tetramethyl analog (LD₅₀ 1180 mg/kg dermal) .

Biological Activity

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant studies.

  • Molecular Formula : C11H25ClN2
  • Molecular Weight : 220.78 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from studies where the compound was tested against common pathogens, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group:

  • Control Group Apoptosis Rate : 5%
  • Treated Group Apoptosis Rate : 30%

This indicates a potential role for the compound in cancer therapy .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Carbonic anhydrase15.0

The values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the compound's potential as a therapeutic agent in conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with cellular targets:

  • Cell Membrane Interaction : The compound may alter membrane permeability, leading to cell death in microorganisms.
  • DNA Binding : Studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct Alkylation : Reacting 2-chloro-N,N-diethyl-1,3-propanediamine with alkyl halides (e.g., ethyl iodide) under anhydrous conditions in solvents like acetonitrile or dichloromethane. Yields vary (44–56%) due to steric hindrance with branched alkyl groups .
  • Multi-Step Synthesis : Starting from 2-(diethylamino)ethanol, sequential alkylation with ethyl iodide, followed by chlorination using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). This approach avoids steric limitations and improves yields for complex derivatives .
    • Key Considerations :
  • Optimize solvent polarity and temperature to enhance nucleophilic substitution efficiency.
  • Purify via recrystallization (e.g., from acetonitrile-methanol mixtures) or column chromatography to remove unreacted amines.

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using <sup>1</sup>H and <sup>13</sup>C NMR. For example, methylene protons adjacent to nitrogen appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight (e.g., m/z 218.7 for C₁₁H₂₈ClN₂) .
  • Infrared (IR) Spectroscopy : Detect C-Cl stretching vibrations (~550–650 cm⁻¹) and tertiary amine bands (~1,100 cm⁻¹) .
    • Purity Assessment :
  • GC-MS analysis (≥98% area) and density measurements (0.78–0.79 g/cm³ at 20°C) ensure batch consistency .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic systems involving Lewis acids?

  • Case Study : In zinc dihydride deaggregation, the compound acts as a nitrogen donor ligand , coordinating to Zn centers and stabilizing monomeric Zn species. This enhances catalytic activity in hydride transfer reactions (e.g., CO₂ reduction) .
  • Experimental Design :

  • Use <sup>1</sup>H NMR to monitor ligand exchange dynamics.
  • Compare turnover frequencies (TOF) with alternative ligands (e.g., tetramethyl derivatives) to assess electronic effects .

Q. How does the chloro substituent influence the compound’s reactivity in supramolecular or coordination chemistry?

  • Coordination Studies :

  • The chloro group increases electrophilicity, facilitating nucleophilic attack in SN² reactions (e.g., quaternization to form cationic surfactants) .
  • In metal-organic frameworks (MOFs), the compound’s bifunctional nature (Cl and N donors) enables dual coordination modes, impacting host-guest charge transfer properties .
    • Computational Insights :
  • DFT calculations predict bond dissociation energies (BDEs) for C-Cl bonds (~70–80 kcal/mol), critical for stability in radical-mediated reactions .

Q. What are the implications of using this compound as a switchable solvent in bioresource applications?

  • Lipid Extraction :

  • The compound dissociates into cationic surfactants under CO₂, disrupting microalgal cell walls and extracting lipids with 5% higher efficiency than chloroform-methanol .
    • Sustainability Metrics :
  • Measure solvent recyclability (≥5 cycles without loss of efficiency) and toxicity (LC₅₀ for aquatic organisms >100 mg/L) .

Handling Data Contradictions

Q. How can researchers resolve discrepancies in reported yields for synthetic methods?

  • Root Causes :

  • Steric hindrance in direct alkylation reduces yields for bulky substituents .
  • Impurities in starting materials (e.g., residual moisture) may quench reactive intermediates .
    • Mitigation Strategies :
  • Use Schlenk-line techniques for moisture-sensitive steps.
  • Compare solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics .

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